2,5-Dihydroxy-3-methyl-6-nonadec-14-enylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dihydroxy-3-methyl-6-nonadec-14-enylcyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its cyclohexa-2,5-diene-1,4-dione core, substituted with hydroxy, methyl, and nonadec-14-enyl groups. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3-methyl-6-nonadec-14-enylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the cyclohexa-2,5-diene-1,4-dione core, followed by the introduction of the hydroxy, methyl, and nonadec-14-enyl substituents. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-3-methyl-6-nonadec-14-enylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The diene core can be reduced to form cyclohexane derivatives.
Substitution: The nonadec-14-enyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-methyl-6-nonadec-14-enylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes involved in oxidative stress or by interacting with cellular receptors to influence signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Known for its neuroprotective and anti-cancer properties.
2,5-Dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione: Shares a similar core structure but differs in the configuration of the nonadec-14-enyl group.
Uniqueness: 2,5-Dihydroxy-3-methyl-6-nonadec-14-enylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dihydroxy-3-methyl-6-nonadec-14-enylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNZITZGVWLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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